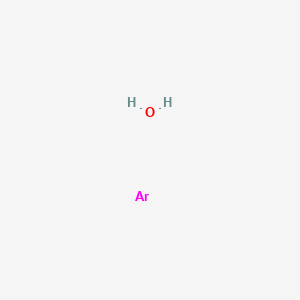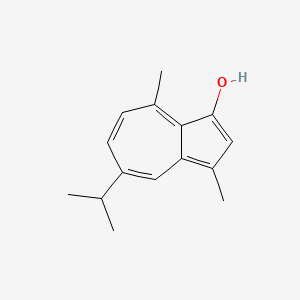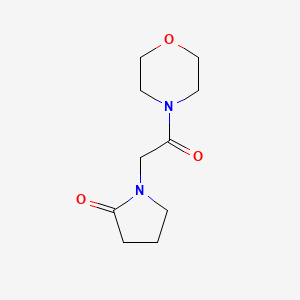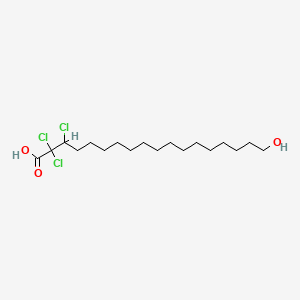
2,2,3-Trichloro-18-hydroxyoctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trichloro-18-hydroxyoctadecanoic acid is a chlorinated fatty acid derivative with the molecular formula C18H33Cl3O3. This compound is characterized by the presence of three chlorine atoms and a hydroxyl group attached to an octadecanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichloro-18-hydroxyoctadecanoic acid typically involves the chlorination of octadecanoic acid derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a catalyst. The hydroxylation step can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3-Trichloro-18-hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chlorinated positions can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of octadecanoic acid with different functional groups replacing the chlorine atoms or modifying the hydroxyl group .
Wissenschaftliche Forschungsanwendungen
2,2,3-Trichloro-18-hydroxyoctadecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential effects on cellular processes and its role as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,3-Trichloro-18-hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorine groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
18-Hydroxyoctadecanoic acid: A hydroxylated derivative of octadecanoic acid with similar structural features but without chlorine atoms.
2,2,3-Trichlorooctadecanoic acid: A chlorinated derivative without the hydroxyl group.
Uniqueness
2,2,3-Trichloro-18-hydroxyoctadecanoic acid is unique due to the combination of chlorination and hydroxylation on the octadecanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
138814-07-0 |
|---|---|
Molekularformel |
C18H33Cl3O3 |
Molekulargewicht |
403.8 g/mol |
IUPAC-Name |
2,2,3-trichloro-18-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H33Cl3O3/c19-16(18(20,21)17(23)24)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22/h16,22H,1-15H2,(H,23,24) |
InChI-Schlüssel |
PHOBZGUJVSCEDV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCC(C(C(=O)O)(Cl)Cl)Cl)CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


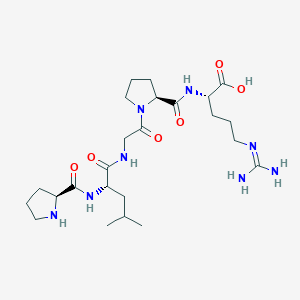
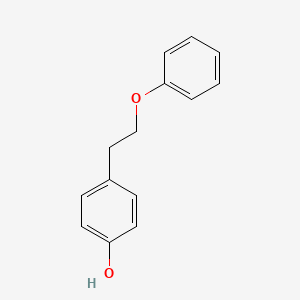
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)
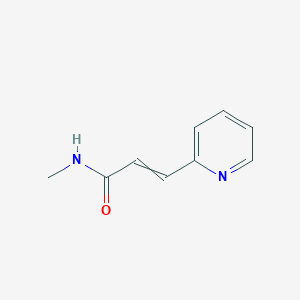
![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)
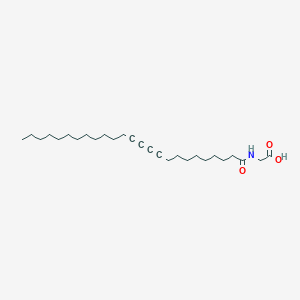
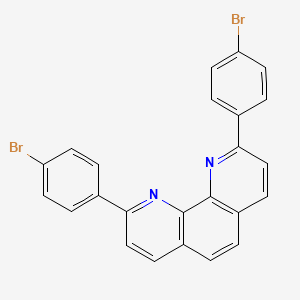
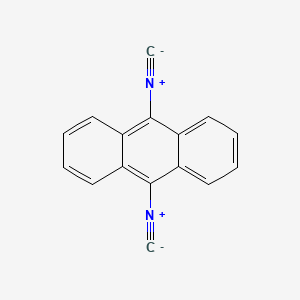
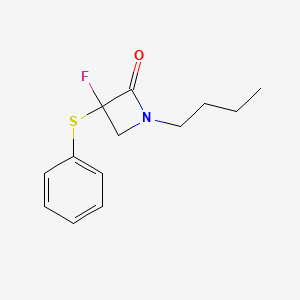
![2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-](/img/structure/B14272997.png)
